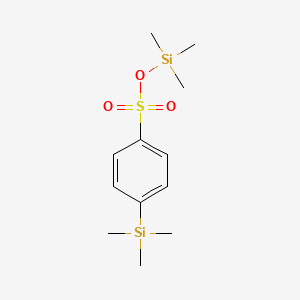

Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate

Description

Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate is a sulfonate ester featuring two trimethylsilyl (TMS) groups: one directly attached to the benzene ring and another esterifying the sulfonate moiety. This compound is structurally distinct due to its dual TMS substituents, which confer unique physicochemical properties, such as enhanced volatility and hydrophobicity, making it valuable in derivatization for analytical techniques like gas chromatography-mass spectrometry (GC-MS) .

Properties

IUPAC Name |

trimethylsilyl 4-trimethylsilylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3SSi2/c1-17(2,3)12-9-7-11(8-10-12)16(13,14)15-18(4,5)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOKRNJFQMUBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3SSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493883 | |

| Record name | Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-77-0 | |

| Record name | Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate typically involves the reaction of 4-(trimethylsilyl)benzenesulfonyl chloride with trimethylsilyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by various nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Chemistry: Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate is used as a protecting group for alcohols and amines in organic synthesis. It is also employed in the preparation of various organosilicon compounds.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate exerts its effects is primarily through the formation of stable covalent bonds with target molecules. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the modified compounds. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new covalent bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s dual TMS groups differentiate it from other sulfonates and silyl esters. Below is a comparative analysis with key analogs:

Key Observations:

- Volatility : The target compound’s dual TMS groups likely increase volatility compared to bulkier sulfonates like the tosyl-substituted analog (395.5 g/mol) .

- Hydrophobicity : TMS groups enhance lipophilicity, similar to pentakis-TMS glucose, facilitating chromatographic separation .

- Reactivity : Sulfonate esters with TMS groups are more hydrolytically stable than free sulfonic acids but less stable than aromatic tosylates due to steric protection in the latter .

Structural and Thermodynamic Insights

- Thermodynamic Stability : Quantum chemical calculations (e.g., via QSPR or statistical thermodynamics, as referenced in ) could predict its stability relative to analogs, though explicit data is absent in the provided evidence .

Biological Activity

Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate (TMS-TBS) is a sulfonate compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article aims to explore the biological activity of TMS-TBS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMS-TBS is characterized by its trimethylsilyl groups attached to a benzene ring with a sulfonate functional group. This structure enhances its solubility and stability, making it suitable for various applications. The introduction of trimethylsilyl groups has been shown to improve the compound's efficacy in biological systems.

TMS-TBS exhibits several biological activities, primarily through its interaction with cellular pathways. Research indicates that compounds with similar structures can inhibit carbonic anhydrase (CA) isoforms, which are crucial in regulating pH and ion transport in cells. Specifically, sulfonamides related to TMS-TBS have demonstrated potent inhibition against CA isoforms, suggesting potential applications in cancer treatment by targeting tumor microenvironments .

Additionally, TMS-TBS may influence the Wnt/β-catenin signaling pathway, which is implicated in various cancers. Inhibition of this pathway can suppress tumor growth and metastasis, making TMS-TBS a candidate for further investigation in oncological therapies .

Anticancer Activity

Recent studies have evaluated the anticancer properties of TMS-TBS derivatives against various cancer cell lines. For instance, compounds derived from TMS-TBS were tested on colorectal carcinoma cell lines (HCT116, SW480, SW620), showing significant growth inhibition with IC50 values comparable to established chemotherapeutics . The results indicate that TMS-TBS can effectively target cancer cells with altered Wnt/β-catenin signaling.

Study on Inhibition of Carbonic Anhydrase

A study investigated the inhibition of human carbonic anhydrase isoforms by sulfonamides structurally related to TMS-TBS. The findings revealed that certain derivatives exhibited nanomolar inhibition constants (Ki), highlighting their potential as therapeutic agents against conditions like glaucoma and cancer .

Antitumor Activity Against Colorectal Cancer

In another study evaluating the effects of TMS-TBS derivatives on colorectal cancer cell lines, compound 15 showed an IC50 value of 8.7 μM against HCT116 cells. This result was particularly notable given the high activity of the Wnt/β-catenin pathway in these cells. The study concluded that TMS-TBS derivatives could serve as effective inhibitors in cancer treatment strategies .

Data Tables

| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| TMS-TBS Derivative 15 | HCT116 | 8.7 | Inhibition of Wnt/β-catenin signaling |

| TMS-TBS Derivative 19 | SW480 | 17.7 | Inhibition of carbonic anhydrase |

| Reference Drug 5-FU | HCT116 | 8.2 | Antimetabolite |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.